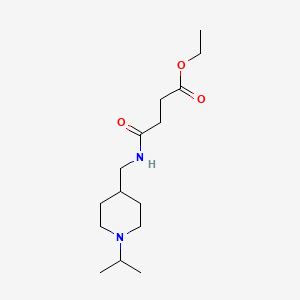

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[(1-propan-2-ylpiperidin-4-yl)methylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-4-20-15(19)6-5-14(18)16-11-13-7-9-17(10-8-13)12(2)3/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQIZKWWBAROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CCN(CC1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the synthesis of 1-isopropylpiperidine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The piperidine ring is then alkylated with a suitable alkylating agent, such as methyl iodide, to introduce the isopropyl group.

Amidation: The alkylated piperidine is reacted with an appropriate amine to form the intermediate amide.

Esterification: The final step involves the esterification of the amide with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the butanoate moiety, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Biological Studies: The compound is used in studies exploring its effects on cellular pathways and receptor interactions.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Aromatic and Heteroaromatic Derivatives

- Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14): Features a tert-butylphenyl group at the 4-oxo position, enhancing hydrophobicity. This modification is common in compounds targeting lipid-rich environments, such as COX-2 inhibitors .

- Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5b): Incorporates a fluorinated biphenyl group, which may improve metabolic stability and binding affinity to aromatic-rich enzyme active sites .

- Ethyl 4-(indolin-1-yl)-4-oxobutanoate (3): Substituted with an indoline ring, a bicyclic structure that can enhance π-π stacking interactions in receptor binding .

Heterocyclic and Piperidine-Based Derivatives

- 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid: Replaces the ethyl ester with a carboxylic acid and includes a 4-methylpiperazine group, likely altering solubility and ionizability for improved target engagement in acidic environments .

- Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate: Features a sulfonamide-linked indole group, a motif associated with protease inhibition or kinase modulation .

Amine and Cyclohexyl Derivatives

- Ethyl 4-((4-aminocyclohexyl)amino)-4-oxobutanoate: Includes a cyclohexylamine group, which may enhance stereochemical specificity in binding chiral targets .

Data Tables of Comparative Compounds

Pharmacological Implications

- Anti-inflammatory Activity : Biphenyl derivatives (e.g., 5b) exhibit COX-2 inhibition, while sulfonamide-indole compounds (e.g., ) may target inflammatory kinases.

- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., ) prioritize solubility, whereas ethyl esters (e.g., ) favor membrane penetration.

Biological Activity

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate

- Chemical Formula : C14H21N3O2

- Molecular Weight : 263.3354 g/mol

- CAS Number : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in disease processes. The piperidine structure is known for its role in modulating neurotransmitter systems, particularly those related to pain and mood regulation.

Antitumor Activity

Research has indicated that compounds structurally similar to ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate exhibit significant antitumor properties. For instance, studies have shown that hybrid compounds combining piperidine derivatives with other pharmacophores can effectively induce apoptosis in cancer cells while minimizing toxicity to normal cells.

In a relevant study, a derivative was tested against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating a 100% decrease in tumor cell viability when administered in vivo. The compound also exhibited strong antioxidant properties and did not adversely affect liver or kidney function, as confirmed by histopathological examinations .

Therapeutic Applications

Given its promising biological activity, ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate could be explored for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a potential candidate for cancer therapies.

- Neurological Disorders : The piperidine moiety suggests possible applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, which could be beneficial in conditions such as arthritis .

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the antitumor efficacy of a related compound against EAC cells. The findings revealed that the compound significantly reduced tumor cell viability and induced apoptosis through the activation of pro-apoptotic pathways while exhibiting antioxidant activity that protected normal tissues from oxidative damage .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotective effects, compounds with similar structures were shown to enhance cognitive function in animal models of Alzheimer's disease. These effects were attributed to the modulation of acetylcholine levels and inhibition of acetylcholinesterase activity, indicating a potential role for ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate in treating cognitive disorders .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate?

- Methodological Answer : Synthesis typically involves coupling a 1-isopropylpiperidine derivative with an ethyl 4-aminobutanoate intermediate. Critical steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt to facilitate reaction between the piperidine-methylamine and 4-oxobutanoate ester .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction yields by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .

- Reaction monitoring : TLC and HPLC track progress and identify byproducts .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the piperidine ring protons (δ 1.0–3.5 ppm) and ester carbonyl (δ ~170 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1730 cm (ester C=O) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragments like the piperidine-methylamine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between Ethyl 4-oxobutanoate analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., isopropyl vs. methyl groups on the piperidine ring) using analogs from PubChem data .

- Data normalization : Control for variables like assay conditions (e.g., pH, temperature) that may alter IC values .

- Computational modeling : Molecular docking identifies steric or electronic differences in binding to targets (e.g., enzymes) .

Q. What experimental strategies are effective for studying the compound’s interaction with neurological targets?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .

- Radioligand binding : Competitive binding assays with H-labeled ligands quantify affinity for receptors (e.g., σ receptors) .

- In silico studies : Molecular dynamics simulations predict binding stability in neuronal ion channels .

Q. How can reaction kinetics and thermodynamics be optimized for scaling up synthesis?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow IR or UV-Vis spectroscopy to identify rate-limiting steps (e.g., amide bond formation) .

- Thermodynamic analysis : Van’t Hoff plots determine enthalpy/entropy contributions to reaction spontaneity .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.